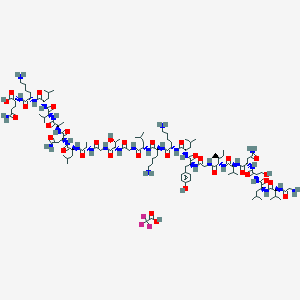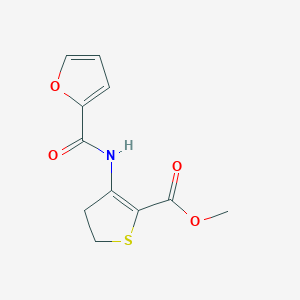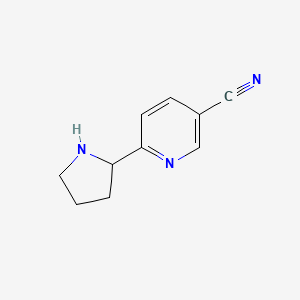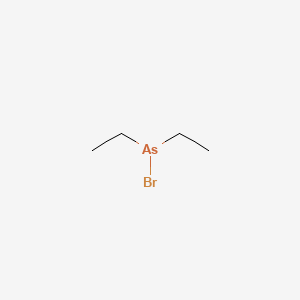
G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular sequence may have specific biological functions or applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” are typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products
The major products of these reactions depend on the specific amino acid residues and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds.
Scientific Research Applications
Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” have diverse applications in scientific research, including:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.
Biology: Peptides can act as signaling molecules, hormones, or enzyme substrates.
Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Peptides are used in the development of biomaterials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary based on the peptide’s function.
Comparison with Similar Compounds
Peptides can be compared based on their sequence, structure, and biological activity. Similar compounds may include other peptides with overlapping sequences or similar functional groups. The uniqueness of a peptide like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” can be highlighted by its specific sequence and the resulting biological functions.
List of Similar Compounds
- Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine-Lysine
- Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine
Properties
Molecular Formula |
C114H195F3N30O33 |
|---|---|
Molecular Weight |
2570.9 g/mol |
IUPAC Name |
(2R)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64+,65+,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 |
InChI Key |
BURHHWGBXFIPSQ-BOTSBUKCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)


![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)

![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)



![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)


